molecular formula C18H20N8O2S B2809098 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 2320178-15-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2809098
CAS No.: 2320178-15-0
M. Wt: 412.47
InChI Key: AOEPBKCUQIVORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture, combining a [1,2,4]triazolo[4,3-b]pyridazine moiety linked to an azetidine ring and a thiazolo[3,2-a]pyrimidinone core. The presence of multiple nitrogen atoms and fused rings may enhance binding affinity to biological targets, such as kinases or proteases, through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2S/c1-11-6-19-18-26(17(11)28)12(9-29-18)5-16(27)23(2)13-7-24(8-13)15-4-3-14-21-20-10-25(14)22-15/h3-4,6,10,12-13H,5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEPBKCUQIVORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

The compound features a unique combination of a triazolo-pyridazine moiety and a thiazolo-pyrimidine derivative. Its molecular formula is C22H25N7O2, indicating the presence of multiple functional groups that contribute to its biological properties.

Structural Feature Description
Triazolo-Pyridazine Provides potential interactions with various biological targets.
Thiazolo-Pyrimidine Associated with anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it exhibits inhibitory effects on carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic applications in conditions such as glaucoma and certain types of edema.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thiazole ring is particularly noted for its role in enhancing antibacterial activity .
  • Anticancer Properties : The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis suggests potential applications in cancer therapy. Studies have indicated that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Anti-Tubercular Activity : A series of substituted benzamide derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential for further development as anti-tubercular agents .
  • Cytotoxicity Studies : The cytotoxicity of various derivatives was assessed on human embryonic kidney cells (HEK-293). Most active compounds demonstrated low toxicity levels, suggesting a favorable safety profile for further pharmacological exploration .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of the compound:

  • In vitro Studies : In vitro assays have confirmed the compound's ability to inhibit specific enzymes and its selective toxicity towards cancer cells while sparing normal cells.
  • Docking Studies : Molecular docking studies reveal that the compound binds effectively to target proteins involved in disease pathways, supporting its potential as a lead compound for drug development.
  • Pharmacokinetics : Early pharmacokinetic evaluations suggest that the compound has favorable absorption and distribution characteristics, which are critical for oral bioavailability.

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of triazolo compounds exhibit promising cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. For instance, one study reported IC50 values of 1.06 µM for A549, 1.23 µM for MCF-7, and 2.73 µM for HeLa cells, indicating effective inhibition of cell proliferation in a dose-dependent manner .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in regulating various cellular processes; thus, inhibiting these enzymes can lead to therapeutic effects in cancer treatment. Research indicates that triazolo derivatives can inhibit specific kinases involved in cancer progression, making them candidates for drug development targeting these pathways .

Anti-Tubercular Activity

Recent studies have explored the compound's potential as an anti-tubercular agent. A series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives showed significant activity with IC50 values ranging from 1.35 to 2.18 µM, suggesting that modifications to the triazolo framework can enhance anti-tubercular properties .

Cytotoxic Mechanism

The cytotoxic effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are believed to involve the induction of apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of key survival signals mediated by kinases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer and tuberculosis. Such studies help elucidate the structure–activity relationships (SAR) critical for optimizing the compound's efficacy and selectivity against specific targets .

Cytotoxicity Evaluation

A detailed study evaluated the cytotoxicity of this compound against several cancer cell lines:

Cell LineIC50 Value (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound effectively inhibits cell proliferation at low concentrations compared to established chemotherapeutics .

Anti-Tubercular Activity Assessment

Another significant study focused on synthesizing derivatives based on this compound's structure to evaluate their anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC50 values between 1.35 and 2.18 µM with low toxicity towards human embryonic kidney cells (HEK293), indicating a favorable therapeutic index for further development .

Comparison with Similar Compounds

Research Findings and Challenges

Stability and Metabolism

The 5-oxo group in the thiazolo-pyrimidinone core is susceptible to enzymatic reduction, a common metabolic pathway observed in similar compounds . Additionally, the azetidine ring’s strain may accelerate hydrolytic degradation under acidic conditions .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key parameters include:

  • Temperature : Reactions often proceed optimally at 60–80°C for heterocyclic ring formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for intermediate stability .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base systems for cyclization steps . Reaction progress should be monitored via HPLC or TLC, with purification steps (e.g., column chromatography) to isolate intermediates .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly for the azetidine and thiazolo-pyrimidine moieties .

Q. How can researchers predict the compound’s solubility and stability under physiological conditions?

  • Computational modeling : Tools like COSMO-RS predict solubility in aqueous buffers based on logP values .
  • Accelerated stability studies : Expose the compound to varying pH (2–9), temperatures (4–37°C), and light conditions, followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzymatic assays?

  • Kinetic studies : Measure inhibition constants (Ki) using fluorogenic substrates for target enzymes (e.g., kinases or proteases) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics with biological targets .
  • Molecular docking : Align the compound’s 3D structure (from X-ray or DFT calculations) with protein active sites to identify key interactions (e.g., hydrogen bonds with the triazolo-pyridazine core) .

Q. How should contradictory data on the compound’s biological activity across different assays be resolved?

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) and controls to rule out off-target effects .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Cell permeability assays : Compare results in cell-free vs. cell-based systems to assess the impact of membrane transport .

Q. What methodologies are effective for studying the compound’s pharmacokinetics in preclinical models?

  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions .
  • Caco-2 cell monolayers : Evaluate intestinal absorption and efflux transporter interactions .
  • In vivo pharmacokinetic studies : Administer the compound intravenously/orally to rodents, followed by LC-MS/MS quantification of plasma and tissue concentrations .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Analog synthesis : Modify the azetidine or thiazolo-pyrimidine groups and test derivatives in parallel .
  • Selectivity profiling : Screen analogs against panels of related enzymes/receptors (e.g., kinase families) to identify critical substituents .
  • Free-energy perturbation (FEP) calculations : Predict binding energy changes for specific structural modifications .

Data Interpretation and Optimization

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Probit analysis : Determines LD50/LC50 values in acute toxicity studies .
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups in chronic exposure models .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during scale-up?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent volume, and catalyst loading .
  • Flow chemistry : Continuous synthesis reduces side reactions by maintaining consistent reaction parameters .

Q. What computational tools are available to predict metabolic pathways and potential toxicity?

  • CYP450 interaction models : Software like StarDrop identifies likely sites of oxidative metabolism .
  • Toxicity prediction : Tools such as Derek Nexus assess risks for hepatotoxicity or mutagenicity based on structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.